Cas no 39142-40-0 (phenyl N-(1,3-thiazol-2-yl)carbamate)

Phenyl N-(1,3-thiazol-2-yl)carbamate is a carbamate derivative featuring a phenyl group and a thiazole moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its potential as a building block for biologically active molecules. The thiazole ring contributes to its stability and reactivity, making it useful in heterocyclic chemistry applications. Its carbamate linkage offers versatility for further functionalization, enabling the development of novel derivatives. The compound may also serve as an intermediate in the synthesis of agrochemicals or pharmaceuticals, particularly those targeting enzyme inhibition. Proper handling is required due to the potential reactivity of the carbamate group.
phenyl N-(1,3-thiazol-2-yl)carbamate structure
39142-40-0 structure
商品名:phenyl N-(1,3-thiazol-2-yl)carbamate
CAS番号:39142-40-0
MF:C10H8N2O2S
メガワット:220.24772
MDL:MFCD00584342
CID:297416
PubChem ID:651148

phenyl N-(1,3-thiazol-2-yl)carbamate 化学的及び物理的性質

名前と識別子

    • Carbamic acid,N-2-thiazolyl-, phenyl ester
    • PHENYL 1,3-THIAZOL-2-YLCARBAMATE
    • phenyl N-(1,3-thiazol-2-yl)carbamate
    • phenyl thiazol-2-ylcarbamate
    • 2-(Phenoxycarbonylamino)thiazole
    • AC1LCJE7
    • AI-204
    • ChemDiv2_000679
    • CTK4I0986
    • N-(phenyloxycarbonyl)-2-aminothiazole
    • phenyl N-(2-thiazolyl) carbamate
    • phenyl N-(2-thiazolyl)-carbamate
    • phenyl N-(thiazol-2-yl)carbamate
    • phenyl N-2-thiazolylcarbamate
    • Thiazol-2-yl-carbamic acid phenyl ester
    • EN300-26631
    • F0921-0601
    • CCG-106050
    • 39142-40-0
    • SCHEMBL145495
    • CS-0243616
    • AKOS000536916
    • DTXSID70349519
    • AI-204/31678024
    • HMS2413O14
    • PHENYL1,3-THIAZOL-2-YLCARBAMATE
    • phenyl (thiazol-2-yl)carbamate
    • Z28173938
    • (thiazol-2-yl)carbamic acid phenyl ester
    • SMR000010204
    • Thiazol-2-ylcarbamic acid phenyl ester
    • phenyl(thiazol-2-yl)carbamate
    • MLS000077375
    • A1-25951
    • CXVVRXLSXHPYDR-UHFFFAOYSA-N
    • HMS1370O19
    • FT-0750056
    • phenyl N-(2-thiazolyl)carbamate
    • CHEMBL1443402
    • DA-42552
    • G19549
    • STL478629
    • MDL: MFCD00584342
    • インチ: InChI=1S/C10H8N2O2S/c13-10(12-9-11-6-7-15-9)14-8-4-2-1-3-5-8/h1-7H,(H,11,12,13)
    • InChIKey: CXVVRXLSXHPYDR-UHFFFAOYSA-N
    • ほほえんだ: O=C(NC1=NC=CS1)OC1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 220.03074
  • どういたいしつりょう: 220.03064868g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 220
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 79.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

じっけんとくせい

  • PSA: 51.22

phenyl N-(1,3-thiazol-2-yl)carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
P322910-250mg
phenyl N-(1,3-thiazol-2-yl)carbamate
39142-40-0
250mg
$ 275.00 2022-06-03
Life Chemicals
F0921-0601-2.5g
phenyl N-(1,3-thiazol-2-yl)carbamate
39142-40-0 95%+
2.5g
$574.0 2023-09-07
TRC
P322910-25mg
phenyl N-(1,3-thiazol-2-yl)carbamate
39142-40-0
25mg
$ 50.00 2022-06-03
TRC
P322910-50mg
phenyl N-(1,3-thiazol-2-yl)carbamate
39142-40-0
50mg
$ 70.00 2022-06-03
Enamine
EN300-26631-0.05g
phenyl N-(1,3-thiazol-2-yl)carbamate
39142-40-0 95.0%
0.05g
$50.0 2025-03-21
Life Chemicals
F0921-0601-5g
phenyl N-(1,3-thiazol-2-yl)carbamate
39142-40-0 95%+
5g
$861.0 2023-09-07
Enamine
EN300-26631-0.25g
phenyl N-(1,3-thiazol-2-yl)carbamate
39142-40-0 95.0%
0.25g
$110.0 2025-03-21
Enamine
EN300-26631-1g
phenyl N-(1,3-thiazol-2-yl)carbamate
39142-40-0 95%
1g
$299.0 2023-09-12
SHENG KE LU SI SHENG WU JI SHU
sc-279966-1g
phenyl 1,3-thiazol-2-ylcarbamate,
39142-40-0
1g
¥2512.00 2023-09-05
1PlusChem
1P00CMR3-2.5g
PHENYL 1,3-THIAZOL-2-YLCARBAMATE
39142-40-0 95%
2.5g
$787.00 2024-05-03

phenyl N-(1,3-thiazol-2-yl)carbamate 関連文献

phenyl N-(1,3-thiazol-2-yl)carbamateに関する追加情報

Phenyl N-(1,3-thiazol-2-yl)carbamate (CAS No. 39142-40-0): A Comprehensive Overview

Phenyl N-(1,3-thiazol-2-yl)carbamate, identified by the CAS registry number 39142-40-0, is a compound of significant interest in the fields of organic chemistry and materials science. This compound belongs to the class of carbamates, which are widely used in various applications due to their versatile chemical properties. The phenyl group in its structure contributes to its aromatic character, while the 1,3-thiazol ring introduces unique electronic and structural features that enhance its reactivity and functionality.

The synthesis of phenyl N-(1,3-thiazol-2-yl)carbamate involves a multi-step process that typically begins with the preparation of the corresponding thiazole derivative. Recent advancements in synthetic methodologies have enabled researchers to optimize the reaction conditions, thereby improving the yield and purity of the final product. The compound is often synthesized via nucleophilic substitution or condensation reactions, depending on the specific precursor materials used. Its structure has been extensively studied using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, providing detailed insights into its molecular geometry and intermolecular interactions.

One of the most notable applications of phenyl N-(1,3-thiazol-2-yl)carbamate is in the field of polymer science. Researchers have demonstrated that this compound can serve as a building block for constructing advanced polymeric materials with tailored properties. For instance, its ability to form hydrogen bonds makes it an excellent candidate for designing high-performance adhesives and coatings. Recent studies have also explored its potential as a precursor for synthesizing stimuli-responsive polymers, which can undergo reversible structural changes in response to external stimuli such as temperature or pH.

In addition to its role in polymer synthesis, phenyl N-(1,3-thiazol-2-yl)carbamate has shown promise in pharmaceutical research. Its thiazole moiety is known to exhibit bioactive properties, making it a valuable component in drug design. For example, derivatives of this compound have been investigated for their potential as anticancer agents due to their ability to inhibit specific enzymes involved in tumor progression. Furthermore, its phenyl group contributes to its lipophilicity, which is an essential property for drug molecules aiming to cross biological membranes effectively.

The environmental impact of phenyl N-(1,3-thiazol-2-yl)carbamate has also been a topic of recent research interest. Studies have focused on understanding its biodegradation pathways and assessing its potential toxicity to aquatic organisms. Preliminary findings suggest that under certain environmental conditions, the compound can undergo microbial degradation, reducing its persistence in ecosystems. However, further research is needed to fully characterize its environmental fate and develop strategies for minimizing any adverse effects.

In conclusion, phenyl N-(1,3-thiazol-2-yl)carbamate (CAS No. 39142-40-0) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure endows it with properties that make it valuable in polymer science, pharmaceutical research, and environmental studies. As ongoing research continues to uncover new insights into its behavior and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.

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